
2-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-3-carboxamide” is a complex organic molecule that contains several functional groups, including a chromene, a thiadiazole, and a carboxamide . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring could be responsible for providing low toxicity and great in vivo stability .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the density of a similar compound is approximately 1.44±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has demonstrated the synthesis of related compounds through various chemical processes, emphasizing the versatility and adaptability of 2-oxo-2H-chromene derivatives in creating a wide range of compounds with potential biological activities. Saeed and Ibrar (2011) described a method for synthesizing 2-oxo-2H-chromene-3-carbohydrazide derivatives, which are structurally related to the compound of interest, showcasing the steps involved in transforming basic structures into more complex molecules with potential biological applications (Saeed & Ibrar, 2011).
Antimicrobial Activity
The exploration of antimicrobial properties is a significant area of research for derivatives of 2-oxo-2H-chromene. For example, Mostafa, El-Salam, and Alothman (2013) investigated the synthesis and microbial activity of novel 3-methyl-2-pyrazolin-5-one derivatives, revealing the potential for such compounds to combat bacterial and fungal pathogens (Mostafa, El-Salam, & Alothman, 2013).
Coordination Compounds and Electrochemical Properties
Myannik et al. (2018) focused on novel copper(II), cobalt(II), and nickel(II) complexes with derivatives of 2-oxo-2H-chromene, detailing the synthesis, structure, and spectroscopic studies of these compounds. This research highlights the potential applications of such compounds in electrochemical and structural analysis, providing insights into their coordination chemistry and properties (Myannik et al., 2018).
Biological and Pharmacological Evaluation
The biological and pharmacological evaluations of compounds related to 2-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-3-carboxamide have been subjects of interest. For instance, Ramaganesh, Bodke, and Venkatesh (2010) synthesized and estimated the biological properties of a series of compounds, offering insights into their potential therapeutic applications (Ramaganesh, Bodke, & Venkatesh, 2010).
Mecanismo De Acción
The mechanism of action of a compound depends on its structure and the biological system it interacts with. Compounds containing a 1,3,4-thiadiazole moiety exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Direcciones Futuras
The future directions for research on this compound would likely involve further studies to elucidate its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by compounds containing a 1,3,4-thiadiazole moiety , this compound could be of interest in the development of new pharmaceuticals.
Propiedades
IUPAC Name |
2-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S2/c24-15(12-6-2-1-3-7-12)11-28-20-23-22-19(29-20)21-17(25)14-10-13-8-4-5-9-16(13)27-18(14)26/h1-10H,11H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWGQIKUAXDRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide](/img/structure/B2687066.png)
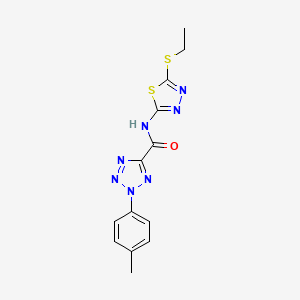
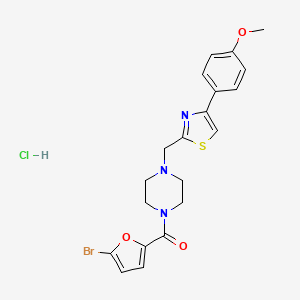
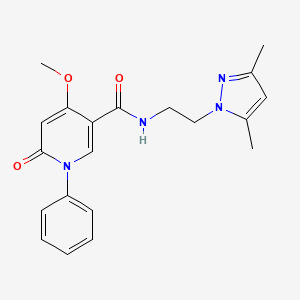
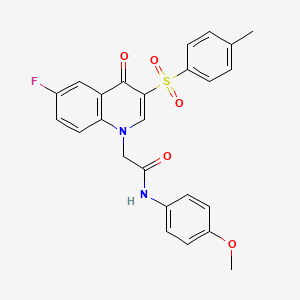
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2687071.png)
![N-(4-ethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2687074.png)
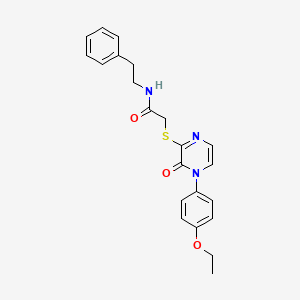
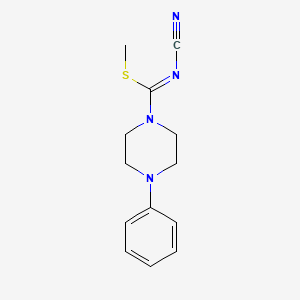
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2687078.png)
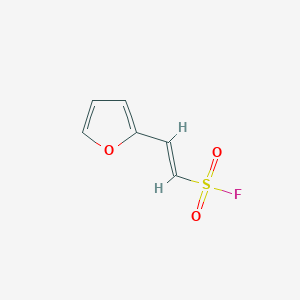

![(E)-4-(Dimethylamino)-N-[1-(1-methyl-2-oxo-3H-indol-5-yl)ethyl]but-2-enamide](/img/structure/B2687086.png)
